3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-11-5-3-10(4-6-11)16-21(17,18)12-7-8-14(20-2)13(15)9-12/h3-9,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJZDFKDABGXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting 3-amino-4-methoxyaniline is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Coupling: Finally, the sulfonated intermediate is coupled with 4-methoxyaniline under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-nitro-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit antimicrobial properties. 3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide has been studied for its effectiveness against a range of bacterial strains. Its mechanism of action involves the inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division. This property makes it a candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance.
Cancer Research
Recent studies have explored the compound's potential in cancer therapy. The hybridization of sulfonamide with other pharmacophores has shown promise in inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain tumors. This dual inhibition strategy may enhance the efficacy of existing cancer treatments by targeting multiple pathways involved in tumor growth and metastasis .
Biological Applications
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Sulfonamides can modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade. This application is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Enzyme Inhibition Studies
In biochemical research, this compound serves as a valuable tool for studying enzyme kinetics and mechanisms. Its ability to mimic natural substrates allows researchers to investigate enzyme interactions and develop inhibitors for therapeutic purposes.
Industrial Applications
Dyes and Pigments Production
In the industrial sector, this compound is utilized in the synthesis of dyes and pigments. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for creating vibrant colors used in textiles and coatings.
Chemical Intermediates
this compound acts as an intermediate in the synthesis of various organic compounds. Its versatility allows it to be incorporated into complex chemical structures, facilitating the development of new materials with tailored properties.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antibiotic development | Inhibition of bacterial folate synthesis |
| Cancer therapy | Inhibition of carbonic anhydrase IX | |
| Biological Research | Anti-inflammatory treatments | Modulation of inflammatory enzyme activity |
| Enzyme kinetics studies | Mimicking natural substrates | |
| Industrial Chemistry | Production of dyes and pigments | Enhanced solubility and reactivity |
| Chemical intermediates | Facilitating synthesis of complex organic compounds |
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for therapeutic use in treating infections caused by these pathogens. -
Cancer Treatment Research
In vitro studies have shown that modifications to the sulfonamide structure can enhance its efficacy against cancer cells. By targeting CA IX, researchers found that this compound could reduce tumor cell proliferation significantly, indicating its potential as a lead compound for further drug development. -
Industrial Application Development
A recent project focused on integrating this compound into dye formulations demonstrated improved colorfastness and vibrancy compared to traditional dyes, showcasing its utility in industrial applications.
Mechanism of Action
The mechanism of action of 3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazolinone-Sulfonamide Series
The target compound shares structural homology with 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (Compound 1c, CAS: Not reported), which incorporates a quinazolinone ring fused to the sulfonamide backbone. Key differences include:
- Substituent Effects: Compound 1c has an ethenyl bridge and a 4-oxo-quinazolinone moiety, enhancing π-conjugation and electron-withdrawing capacity compared to the simpler benzene-sulfonamide scaffold of the target compound.
- COX-2 Inhibition: At 20 μM, 1c achieves 47.1% COX-2 inhibition, outperforming other derivatives in its series (e.g., 1a [inactive], 1b [moderate activity]) but remaining less potent than celecoxib (80.1% inhibition at 1 μM) . The target compound’s lack of a quinazolinone ring likely reduces its binding affinity to COX-2’s active site.
| Compound | Substituent (X) | COX-2 Inhibition (%) at 20 μM |
|---|---|---|
| 1a | H | Inactive |
| 1b | CH₃ | 32.4 |
| 1c | OCH₃ | 47.1 |
| 1d | Br | 28.9 |
| 1e | Cl | 25.6 |
| 1f | (C=O)OCH₂CH₃ | 18.3 |
Table 1: COX-2 inhibition data for quinazolinone-sulfonamide derivatives .
Methoxy-Substituted Sulfonamides
- 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 19837-74-2): This simpler analogue lacks the 3-amino and 4-methoxy groups on the sulfonamide ring.
- 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (CAS: 721908-30-1): Substitution with bromo and chloro groups introduces steric and electronic effects that may hinder binding to COX-2. No activity data are available, but its higher molecular weight (403.72 g/mol) suggests reduced solubility compared to the target compound .
Electronic and Solvatochromic Properties
- π-π* Transitions : Methoxy groups in the target compound enhance intramolecular charge transfer (ICT), as observed in related 4-methoxyphenylquinazolines (e.g.,6l in ), which exhibit red-shifted emission spectra in polar solvents like DMF . This property is critical for photophysical applications but may reduce bioavailability due to increased polarity.
- Solubility Limitations: Both the target compound and its quinazolinone analogues (1a–f) suffer from poor solubility in aqueous media, limiting their efficacy at concentrations >50 μM .
Comparison with Non-Sulfonamide Methoxy Derivatives
- Bis-(4-methoxyphenyl)aminophenyl Chromophores: These derivatives exhibit blue-shifted λmax (~745 nm) compared to dialkylamino analogues (~753 nm), demonstrating that methoxy groups moderately reduce electron-donating capacity . This aligns with the target compound’s moderate COX-2 inhibition, as weaker electron donation may diminish interactions with COX-2’s hydrophobic pocket.
Key Research Findings and Challenges
Structure-Activity Relationship (SAR): The 4-methoxyphenyl group and 3-amino substituent are essential for COX-2 inhibition, but incorporation of larger heterocycles (e.g., quinazolinone) improves potency at the expense of solubility .
Synthetic Challenges: Methoxy groups complicate synthesis due to their sensitivity to acidic/basic conditions, as seen in the multi-step routes required for related benzothiazepinones .
Spectroscopic Utility : The target compound’s ICT properties make it a candidate for fluorescence-based assays, though this application remains unexplored .
Biological Activity
3-Amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, also known by its CAS number 131732-78-0, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N2O4S
- Molecular Weight : 308.35 g/mol
- CAS Number : 131732-78-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The compound exhibits properties that may inhibit certain pathways critical for tumor growth and metastasis.
Anticancer Activity
Research indicates that sulfonamide derivatives, including this compound, demonstrate significant anticancer properties. These compounds often act by inducing apoptosis in cancer cells and inhibiting cell proliferation.
A study evaluating various sulfonamide derivatives reported that certain modifications to the chemical structure enhanced their cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) . The IC50 values of these compounds were reported in the micromolar range, indicating potent activity.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
| OX7 (related derivative) | U-937 | 15.63 | Apoptosis induction via caspase activation |
| OX11 (related derivative) | MDA-MB-436 | 2.57 | Cell cycle arrest in G2 phase |
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory properties, which are beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism typically involves the inhibition of pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A comparative study on various sulfonamide derivatives showed that modifications to the phenyl ring significantly influenced anticancer activity. For instance, compounds with electron-donating groups exhibited higher cytotoxicity against MCF-7 cells compared to those with electron-withdrawing groups .
- Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with this compound resulted in significant increases in the percentage of cells in the G2/M phase, suggesting a mechanism involving cell cycle arrest .
- Apoptotic Pathways : Western blot analyses demonstrated that this compound increased the expression levels of p53 and activated caspase-3 in treated cancer cells, confirming its role as an apoptosis inducer .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, and how are impurities minimized?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-methoxyaniline with 3-amino-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Impurity Control : Optimize stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride) to reduce unreacted starting materials. Validate purity via NMR (e.g., absence of residual solvent peaks) and elemental analysis .
Q. How is the structural confirmation of this compound achieved, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and confirms bond angles/distances (e.g., sulfonamide S-N bond at ~1.62 Å) .
- NMR : H NMR (DMSO-d6) reveals methoxy protons at δ 3.7–3.8 ppm and aromatic protons split due to substituent effects. C NMR confirms sulfonamide carbonyl at ~170 ppm .
- Mass Spectrometry : ESI-MS shows [M+H] peak matching theoretical molecular weight (CHNOS: 331.08 g/mol).
Advanced Research Questions
Q. What computational strategies are effective for predicting binding affinities of this sulfonamide with kinase targets?
- Methodological Answer :
- Docking Protocols : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20, grid spacing = 0.375 Å). Validate with co-crystallized ligands (e.g., PDB 4QH) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of sulfonamide-enzyme complexes. Monitor RMSD (<2 Å) and hydrogen bonds (e.g., with catalytic lysine residues) .
- Free Energy Calculations : MM-PBSA/GBSA quantifies ΔG. Compare with experimental IC values from kinase inhibition assays .
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) alter biological activity in sulfonamide derivatives?
- Data-Driven Analysis :
| Substituent | Target Enzyme (IC, μM) | Solubility (mg/mL) |
|---|---|---|
| 4-OCH | Kinase X: 0.45 ± 0.02 | 1.2 (PBS, pH 7.4) |
| 4-Cl | Kinase X: 1.8 ± 0.1 | 0.6 (PBS, pH 7.4) |
- Key Insight : Methoxy groups enhance solubility and hydrogen-bonding capacity, improving inhibitory potency. Chloro substituents increase hydrophobicity but reduce target affinity .
Q. What experimental designs resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., MCF-7, HeLa) and incubation times (72 hr) with controls (e.g., doxorubicin).
- Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI) with ROS detection to differentiate cytostatic vs. cytotoxic effects .
- Metabolic Stability : Test compound stability in liver microsomes (e.g., t < 30 min indicates rapid degradation, explaining variability) .
Mechanistic and Pathway-Focused Questions
Q. How does this compound modulate apoptotic pathways in cancer cells?
- Methodological Answer :
- Western Blotting : Track caspase-3/7 activation and PARP cleavage in treated vs. untreated cells.
- Transcriptomics : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) and downregulated anti-apoptotic genes (e.g., BCL-2) .
- Kinase Profiling : Phospho-antibody arrays reveal inhibition of pro-survival kinases (e.g., AKT, ERK) .
Q. What strategies validate the compound’s selectivity for sulfotransferase enzymes over carbonic anhydrase isoforms?
- Methodological Answer :
- Enzyme Assays : Compare IC values for SULT1A1 (target) vs. CA-II/IX (off-target) using fluorogenic substrates .
- Structural Analysis : Overlay docking poses to identify key interactions (e.g., sulfonamide oxygen with SULT1A1’s His) absent in CA isoforms .
Synthetic and Analytical Challenges
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for formulation studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
